1-Isopropyl-5-nitroindoline-2,3-dione
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Overview
Description
1-Isopropyl-5-nitroindoline-2,3-dione is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-nitroindoline-2,3-dione typically involves the nitration of indoline derivatives followed by isopropylation. One common method includes the reaction of indoline with nitric acid to introduce the nitro group at the 5-position. Subsequent alkylation with isopropyl halides under basic conditions yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-nitroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Aminoindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the reagent used.
Scientific Research Applications
1-Isopropyl-5-nitroindoline-2,3-dione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-nitroindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- 1-Methyl-5-nitroindoline-2,3-dione
- 1-Ethyl-5-nitroindoline-2,3-dione
- 1-Propyl-5-nitroindoline-2,3-dione
Comparison: 1-Isopropyl-5-nitroindoline-2,3-dione is unique due to its specific isopropyl substitution, which influences its reactivity and biological activity. Compared to its methyl and ethyl analogs, the isopropyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis and a promising candidate in drug discovery.
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-nitro-1-propan-2-ylindole-2,3-dione |
InChI |
InChI=1S/C11H10N2O4/c1-6(2)12-9-4-3-7(13(16)17)5-8(9)10(14)11(12)15/h3-6H,1-2H3 |
InChI Key |
YPDKOCMJZUFRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |
Origin of Product |
United States |
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